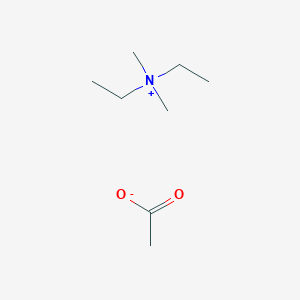
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate is a quaternary ammonium compound. It is known for its use in various chemical and industrial applications due to its unique properties. This compound is characterized by its ability to act as a surfactant, which makes it valuable in the formulation of detergents, fabric softeners, and other cleaning agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, N-ethyl-N,N-dimethyl-, acetate typically involves the quaternization of N,N-dimethylethanamine with ethyl iodide, followed by the reaction with acetic acid to form the acetate salt. The reaction conditions generally include:
Quaternization Reaction: N,N-dimethylethanamine is reacted with ethyl iodide in an organic solvent such as ethanol or acetone. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete quaternization.
Formation of Acetate Salt: The quaternized product is then treated with acetic acid to form the acetate salt. This step is usually performed in an aqueous medium to facilitate the formation of the salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product. The product is then purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can result in the formation of a new quaternary ammonium salt.
Scientific Research Applications
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the formulation of buffers and other reagents used in biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of detergents, fabric softeners, and other cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of ethanaminium, N-ethyl-N,N-dimethyl-, acetate involves its interaction with various molecular targets. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. In biological systems, it can interact with cell membranes, potentially altering their permeability and facilitating the delivery of drugs or other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethanaminium, N,N-dimethyl-, chloride: Another quaternary ammonium compound with similar surfactant properties.
Ethanaminium, N,N-dimethyl-, bromide: Similar to the chloride salt but with different solubility and reactivity characteristics.
Ethanaminium, N,N-dimethyl-, sulfate: Used in similar applications but with different chemical properties due to the presence of the sulfate group.
Uniqueness
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate is unique due to its specific combination of the ethyl and acetate groups, which confer distinct solubility and reactivity properties. This makes it particularly valuable in applications where specific solubility and reactivity characteristics are required.
Properties
CAS No. |
173474-19-6 |
|---|---|
Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
diethyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C6H16N.C2H4O2/c1-5-7(3,4)6-2;1-2(3)4/h5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
CTQRLHKLJQNFPU-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CC.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















